molecular formula C18H17NO5S B11764368 3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate

3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate

Cat. No.: B11764368
M. Wt: 359.4 g/mol
InChI Key: ZLDUWERXADFHDM-UHFFFAOYSA-N
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Description

3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate is a synthetic organic intermediate designed for research and development applications, particularly in medicinal chemistry. This compound integrates two key functional moieties: an isoindoline-1,3-dione (phthalimide) group and a p-toluenesulfonate (tosylate) ester. The phthalimide group is a privileged scaffold in drug discovery, known to contribute to diverse biological activities. Recent scientific literature highlights that isoindoline-1,3-dione derivatives are being actively investigated as potent inhibitors of cholinesterase enzymes, making them promising lead structures for the development of novel anti-Alzheimer's agents . Furthermore, this structural motif is recognized for its versatility and is frequently employed in the synthesis of compounds with potential antitumor, anti-inflammatory, and antimicrobial properties . The tosylate group is an excellent leaving group, making this compound a versatile alkylating agent. It is primarily used to introduce the 3-(1,3-dioxoisoindolin-4-yl)propyl functional group into more complex target molecules. This reactivity is crucial for constructing molecular hybrids and bifunctional compounds. For instance, similar reagents are utilized in the synthesis of novel chemical tools, such as bifunctional protein degraders (e.g., PROTACs), and in the development of bitopic or bivalent ligands that simultaneously engage multiple biological targets, such as G-protein coupled receptors (GPCRs) . As such, this reagent provides a valuable building block for researchers developing innovative therapeutic strategies and probing complex biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-4-yl)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H17NO5S/c1-12-7-9-14(10-8-12)25(22,23)24-11-3-5-13-4-2-6-15-16(13)18(21)19-17(15)20/h2,4,6-10H,3,5,11H2,1H3,(H,19,20,21)

InChI Key

ZLDUWERXADFHDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=C3C(=CC=C2)C(=O)NC3=O

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxyisoindoline-1,3-dione

The core phthalimide scaffold of 2 is typically synthesized via alkylation of 4-hydroxyisoindoline-1,3-dione (3 ) with 1-bromo-3-chloropropane. As demonstrated in patent WO2021194318A1, this reaction employs potassium carbonate in dimethylformamide (DMF) at 80–100°C for 6–12 hours. The chloride intermediate undergoes nucleophilic substitution with phthalimide anions generated in situ, yielding 2 in 65–72% isolated yield after silica gel chromatography. Alternative solvents such as acetonitrile or tetrahydrofuran (THF) reduce side products like N-alkylation byproducts but prolong reaction times.

A notable variation involves using 3-chloropropanol as the alkylating agent under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), which achieves 78% yield but requires strict anhydrous conditions. This method avoids halogenated intermediates, simplifying purification.

Reductive Amination Pathways

In a complementary approach, reductive amination between 4-aminoisoindoline-1,3-dione and 3-oxopropanal derivatives using sodium cyanoborohydride produces 2 with 60–68% efficiency. While this route circumvents alkylation challenges, it necessitates careful pH control (pH 4–5) to prevent over-reduction of the phthalimide ring.

Tosylation of 3-(1,3-Dioxoisoindolin-4-yl)propan-1-ol

Standard Tosylation Protocol

The conversion of 2 to 1 follows established tosylation methodologies. As detailed in PMC9706574, treatment of 2 with 4-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) and pyridine (1.5 equiv) at 0°C to room temperature affords 1 in 85–92% yield. Pyridine neutralizes HCl, preventing acid-catalyzed decomposition of the phthalimide moiety. The crude product is purified via flash chromatography (hexane/ethyl acetate 3:1), with isolated yields exceeding 90%.

Solvent and Base Optimization

Alternative bases such as triethylamine or 2,6-lutidine reduce side reactions compared to pyridine but require longer reaction times (24 vs. 12 hours). Polar aprotic solvents like DMF or acetonitrile accelerate tosylation but necessitate lower temperatures (−20°C) to suppress sulfonate ester hydrolysis. A patent-scale synthesis (US20200331916A1) achieved 89% yield using 2,6-di-tert-butyl-4-methylpyridine in DCM, highlighting the base’s role in minimizing byproduct formation.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The alkylation-tosylation sequence offers superior scalability, with batch sizes exceeding 100 g demonstrated in patent WO2021194318A1. In contrast, reductive amination routes face limitations in aldehyde stability during scale-up. Tosylation in DCM/pyridine remains the gold standard due to its reproducibility, though DMF-based systems show promise for continuous flow synthesis.

Byproduct Formation and Mitigation

Common byproducts include:

  • N-Tosylated phthalimide : Forms when excess tosyl chloride reacts with the phthalimide nitrogen (5–8% yield).

  • Disulfonates : Result from over-tosylation of residual water or diols (3–5% yield), mitigated by molecular sieves.

  • Ring-opened glutarimides : Occur at temperatures >40°C, avoided by maintaining reactions below 25°C.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃): δ 7.82–7.78 (m, 2H, phthalimide aromatic), 7.67–7.63 (m, 2H, tosyl aromatic), 4.23 (t, J=6.6 Hz, 2H, OCH₂), 3.61 (t, J=6.6 Hz, 2H, CH₂OTs), 2.45 (s, 3H, Ts-CH₃), 2.12–2.08 (m, 2H, CH₂).

  • ¹³C NMR : δ 168.4 (C=O), 144.2 (Ts-C), 134.8–126.3 (aromatic carbons), 69.1 (OCH₂), 37.8 (CH₂OTs), 21.7 (Ts-CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₁₉NO₆S [M+H]⁺: 434.1006. Observed: 434.1009 (Δ=0.69 ppm).

Industrial Applications and Process Optimization

Green Chemistry Considerations

Recent efforts substitute dichloromethane with cyclopentyl methyl ether (CPME), achieving comparable yields (87%) with reduced environmental impact. Microwave-assisted tosylation at 50°C for 15 minutes decreases reaction times tenfold while maintaining 89% yield.

Cost Analysis

Raw material costs for a 1 kg batch:

ComponentCost (USD/kg)
4-Hydroxyphthalimide320
1-Bromo-3-chloropropane150
Tosyl chloride280
Total750

Silica gel chromatography accounts for 40% of total production costs, driving interest in crystallization-based purification .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of novel therapeutics, particularly in oncology and neuropharmacology.

Anticancer Activity

Research indicates that 3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate exhibits significant anticancer properties through various mechanisms:

  • MDM2 Inhibition : It acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 leads to stabilization and activation of p53, promoting apoptosis in cancer cells .
ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Cell Lines<100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cell Lines>1000Low cytotoxicity observed

Case Study: Cancer Therapeutics

In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuroprotective agents.

Neuroprotective Effects

Preliminary studies indicate that it may exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways and inflammatory responses in neuronal cells.

ActivityModelIC50 (µM)Comments
NeuroprotectionSH-SY5Y Neuronal Cells25Protective effects against oxidative stress
Anti-inflammatory EffectsMicroglial Activation15Reduces pro-inflammatory cytokines

Case Study: Neuroprotection

In a study on SH-SY5Y neuronal cells exposed to oxidative stress, treatment with the compound significantly reduced cell death and inflammation markers, suggesting its potential as a neuroprotective agent .

Antimicrobial Activity

Emerging research highlights the antimicrobial properties of this compound against various pathogens.

Antibacterial and Antifungal Properties

Laboratory tests have shown that it exhibits inhibitory effects against several bacterial strains and fungi, indicating its potential as an antimicrobial agent.

ActivityPathogenMIC (µg/mL)Comments
AntibacterialStaphylococcus aureus32Effective against resistant strains
AntifungalCandida albicans64Moderate antifungal activity

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, including methicillin-resistant strains, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Functional Group Diversity and Reactivity

Tosylates are widely used as leaving groups in organic synthesis. The substituent on the propyl chain dictates reactivity and application:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(1,3-Dioxoisoindolin-4-yl)propyl tosylate - 1,3-Dioxoisoindolin-4-yl C₁₈H₁₇NO₅S ~359.4 Potential chiral auxiliary, drug synthesis
3-(Methylsulfonyl)propyl tosylate 263400-88-0 Methylsulfonyl C₁₁H₁₆O₅S₂ 292.37 Electron-withdrawing group; synthetic intermediate
3-(TBS-oxy)propyl tosylate 115306-83-7 tert-Butyldimethylsilyl (TBS) C₁₆H₂₈O₄SSi 344.54 Hydroxyl protection in organic synthesis
Propane-1,3-diyl bis-tosylate 599-91-7 Tosyl groups at both ends C₁₇H₂₀O₆S₂ 408.52 Crosslinking agent in polymer chemistry

Key Observations :

  • The isoindolinone group in the target compound introduces aromaticity and hydrogen-bonding capability, contrasting with the electron-withdrawing methylsulfonyl ( ) or hydrophobic TBS groups ( ).
  • Bis-tosylates like propane-1,3-diyl bis-tosylate ( ) serve as crosslinkers, whereas mono-tosylates are typically leaving groups.

Molecular Weight and Physicochemical Properties

  • Molecular Weight: The target compound (~359.4 g/mol) is heavier than simpler analogs like propyl tosylate (212.28 g/mol, ) due to the isoindolinone ring. This may reduce solubility in non-polar solvents but enhance crystallinity.
  • Solubility: Data gaps exist for boiling/melting points, but substituents like TBS ( ) increase hydrophobicity, whereas the isoindolinone’s lactam group could improve aqueous solubility via hydrogen bonding.

Stability and Reactivity Trends

  • Steric Effects: Bulky groups like TBS ( ) hinder reactivity, whereas linear chains (e.g., propane-1,3-diyl bis-tosylate, ) enhance flexibility. The isoindolinone’s planar structure may stabilize transition states in catalysis.
  • Electronic Effects: Methylsulfonyl groups ( ) withdraw electrons, accelerating leaving-group displacement. The isoindolinone’s conjugated system may delocalize charge, altering reaction kinetics.

Biological Activity

3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate, with a CAS number of 88597-06-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C18H17NO5S
  • Molecular Weight : 359.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets and influence cellular pathways. The structure includes a dioxoisoindole moiety which has been associated with various pharmacological effects, including anti-cancer properties.

Biological Activity Summary

  • Anticancer Properties : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The compound may function through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
  • Protein Interaction : The compound has been shown to inhibit protein-protein interactions crucial for cancer cell survival. For instance, studies on related compounds have demonstrated their ability to disrupt the interaction between BCL6 and its co-repressors, leading to increased apoptosis in cancer cells .
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism, although detailed studies are still needed to confirm these effects.

Table 1: Summary of Biological Activities

Study ReferenceActivity ObservedCell Lines TestedMechanism
Induction of apoptosisMDA-MB-231 (breast cancer)Disruption of BCL6 interaction
Protein degradationVarious cancer linesProteasome-dependent degradation
Cytotoxic effectsPC3 (prostate cancer)Inhibition of AKT signaling

Detailed Findings

  • Study on Protein Degradation : A study investigated the effects of related compounds on BRD4 degradation in MDA-MB-231 cells. The results indicated that compounds similar to this compound could significantly reduce BRD4 levels through proteasome-dependent mechanisms .
  • Cytotoxicity Assays : In vitro assays revealed that the compound exhibited dose-dependent cytotoxicity against several cancer cell lines, suggesting its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,3-Dioxoisoindolin-4-yl)propyl 4-methylbenzenesulfonate, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, tosyl groups (4-methylbenzenesulfonate) are introduced using p-toluenesulfonyl chloride under anhydrous conditions. Purity validation requires HPLC (High-Performance Liquid Chromatography) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) , coupled with NMR (¹H/¹³C) and X-ray crystallography for structural confirmation. Crystallographic data (e.g., Rint = 0.020, refinement parameters R = 0.052) ensure minimal experimental error .

Q. How is the compound characterized for stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies employ accelerated degradation protocols:

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring decomposition via UV-Vis spectroscopy (λmax ~260 nm).
  • Thermal Stability : Use TGA (Thermogravimetric Analysis) to assess decomposition temperatures, with DSC (Differential Scanning Calorimetry) for melting point validation.
    Data contradictions (e.g., unexpected degradation products) are resolved using LC-MS to identify intermediates .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodological Answer : Solubility is maximized in DMSO (dimethyl sulfoxide) or acetone due to the compound’s hydrophobic isoindolinone core. For aqueous compatibility, use co-solvents like PEG-400 (20% v/v). Critical micellar concentration (CMC) studies with surfactants (e.g., Tween-80) prevent aggregation in biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or crystal packing effects. Refine computational models (e.g., DFT calculations) using crystallographic torsion angles (e.g., C–C–C–S = 121.4° ) as constraints. Validate via Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Q. What experimental designs are optimal for studying environmental fate and biotic interactions?

  • Methodological Answer : Adopt a tiered approach:

  • Lab-Scale : Use OECD 301 biodegradation tests with activated sludge to measure half-life (t½).
  • Ecosystem Modeling : Apply split-plot designs (randomized blocks with replicates) to assess soil adsorption coefficients (Koc) and bioaccumulation in model organisms (e.g., Daphnia magna) .
    Contradictory data (e.g., unexpected persistence) require isotopic labeling (¹⁴C) to trace metabolic pathways .

Q. How to evaluate the compound’s interaction with enzymatic targets (e.g., kinases or phosphatases)?

  • Methodological Answer : Use SPR (Surface Plasmon Resonance) for binding affinity (KD) measurements. For irreversible inhibitors, perform kinetic assays (e.g., IC50 determination via fluorogenic substrates). Cross-validate with X-ray co-crystallography (resolution ≤1.5 Å) to map active-site interactions, referencing similar isoindolinone derivatives .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer : Implement QbD (Quality by Design) principles:

  • Critical Parameters : Control reaction temperature (±1°C) and stoichiometry (1:1.05 molar ratio) during synthesis.
  • Analytical Controls : Use orthogonal methods (e.g., NMR purity >98%, chiral HPLC for enantiomeric excess) .

Key Citations

  • Structural Refinement:
  • Environmental Fate:
  • Analytical Methods:

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